molecular formula C16H15ClN2O3 B5159991 N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide

N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide

Cat. No. B5159991
M. Wt: 318.75 g/mol
InChI Key: VZRAFJUINASYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CMTM-15, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for cancer cell growth and survival. Specifically, this compound has been shown to bind to the PD-L1 protein, which is overexpressed in many types of cancer cells, and inhibit its interaction with the PD-1 receptor on T cells, thereby preventing the suppression of the immune system and promoting cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of immune system function. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide for lab experiments is its ability to inhibit cancer cell growth and proliferation, making it a useful tool for studying the mechanisms of cancer cell biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of future directions for research on N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide, including further studies on its mechanism of action, its potential as a cancer therapy, and its use in combination with other cancer treatments. Other potential applications for this compound include the treatment of autoimmune diseases and the development of new immunotherapies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical trials.

Synthesis Methods

N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 4-chloroaniline and 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Scientific Research Applications

N-(4-chlorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been suggested as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)10-18-15(20)16(21)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRAFJUINASYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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